

Comprehensive Application Notes and Protocols: Feruloylputrescine as Natural Pesticide

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Feruloylputrescine

CAS No.: 501-13-3

Cat. No.: S625899

[Get Quote](#)

Introduction & Background

Feruloylputrescine is a **hydroxycinnamic acid amide** (HCAA) that represents an emerging class of **botanical pesticide compounds** with significant potential for sustainable agricultural applications. These compounds are formed through the conjugation of hydroxycinnamic acids with polyamines, specifically **putrescine** in this case, creating metabolites that play crucial roles in plant defense mechanisms. The growing concerns over synthetic pesticide residues, environmental persistence, and negative impacts on non-target organisms have accelerated research into naturally occurring alternatives that are **biodegradable** and have **favorable safety profiles**. **Feruloylputrescine** and related HCAs are particularly promising in this context because they are derived from plant secondary metabolism and exhibit multiple biological activities against agricultural pests and pathogens while demonstrating minimal environmental impact compared to conventional synthetic pesticides.

The scientific interest in **feruloylputrescine** has expanded substantially since its initial identification in citrus plants, with recent research revealing its presence in various agricultural commodities and its potential applications beyond plant defense. These compounds function as part of plants' innate **chemical defense systems** against herbivores, pathogens, and environmental stresses, making them excellent candidates for development as **bioinspired pesticides**. Unlike many broad-spectrum synthetic pesticides that pose

significant risks to non-target organisms including pollinators, soil microorganisms, and aquatic life, **feruloylputrescine** offers a more targeted approach to pest management that aligns with **integrated pest management** (IPM) principles and organic farming systems. Furthermore, the dual functionality of these compounds—providing both direct anti-pest activity and plant strengthening effects—positions them as valuable tools for developing resilient and sustainable agricultural production systems.

Natural Occurrence & Sources

Distribution in Plants

Feruloylputrescine is distributed across various plant species, particularly in the **Poaceae family** and **citrus plants**, where it functions as a phytoalexin or defense compound. The compound was first identified in citrus leaves and fruit, but subsequent research has revealed its significant accumulation in specific tissues known to encounter higher pest pressure. The table below summarizes the documented occurrences and concentrations of **feruloylputrescine** across various plant sources:

Table 1: Natural Occurrence of **Feruloylputrescine** in Plants

Plant Source	Tissue/Preparation	Concentration	Extraction Method	Reference
Maize (Zea mays)	Corn bran oil	14% (DFP), 3% (CFP)	Accelerated solvent extraction (methylene chloride)	[1]
Maize	Corn fiber	3-8× lower than bran	Hot methylene chloride/ethanol	[1]
Citrus species	Fruit peel	Not quantified	Polar solvent extraction	[2]
Citrus paradisi	Leaves and juice	Not quantified	Methanol/water extraction	[3]
Wheat, Flax	Various tissues	Induced upon treatment	Methanol/water (1:1)	[4]

Extraction Optimization

Extraction efficiency of **feruloylputrescine** is highly dependent on **solvent polarity**, **temperature**, and **processing time**. Research indicates that **polar solvents** such as methanol, ethanol, and methylene chloride provide superior extraction yields compared to non-polar solvents like hexane. In one systematic investigation, accelerated solvent extraction employing elevated temperatures (80-100°C) with methylene chloride or ethanol enhanced **feruloylputrescine** recovery by approximately **3-8 fold** compared to room temperature extraction. Interestingly, hexane failed to extract detectable amounts of **feruloylputrescine** even under optimized accelerated solvent extraction conditions, highlighting the critical importance of solvent selection. This solvent polarity dependence aligns with the compound's chemical structure, which contains both hydrophobic (aromatic ring) and hydrophilic (amine group) regions, necessitating solvents with intermediate polarity for efficient extraction.

The abundance of **feruloylputrescine** varies significantly between different plant fractions generated during agricultural processing. For instance, **corn bran** obtained from dry milling processes contains approximately **3-8 times higher** concentrations of **feruloylputrescine** and related compounds compared to **corn fiber** from wet milling operations. This discrepancy suggests that processing methods significantly influence the retention and possibly the induction of these defense compounds in plant materials. Furthermore, comparative analyses of different botanical sources revealed that wheat bran and psyllium hulls extracted with hot methylene chloride did not yield detectable amounts of **feruloylputrescine**, indicating that its accumulation is species-specific. These findings are particularly relevant for commercial production, as they identify corn bran—an abundant, low-value byproduct of corn processing—as a promising source for large-scale **feruloylputrescine** extraction.

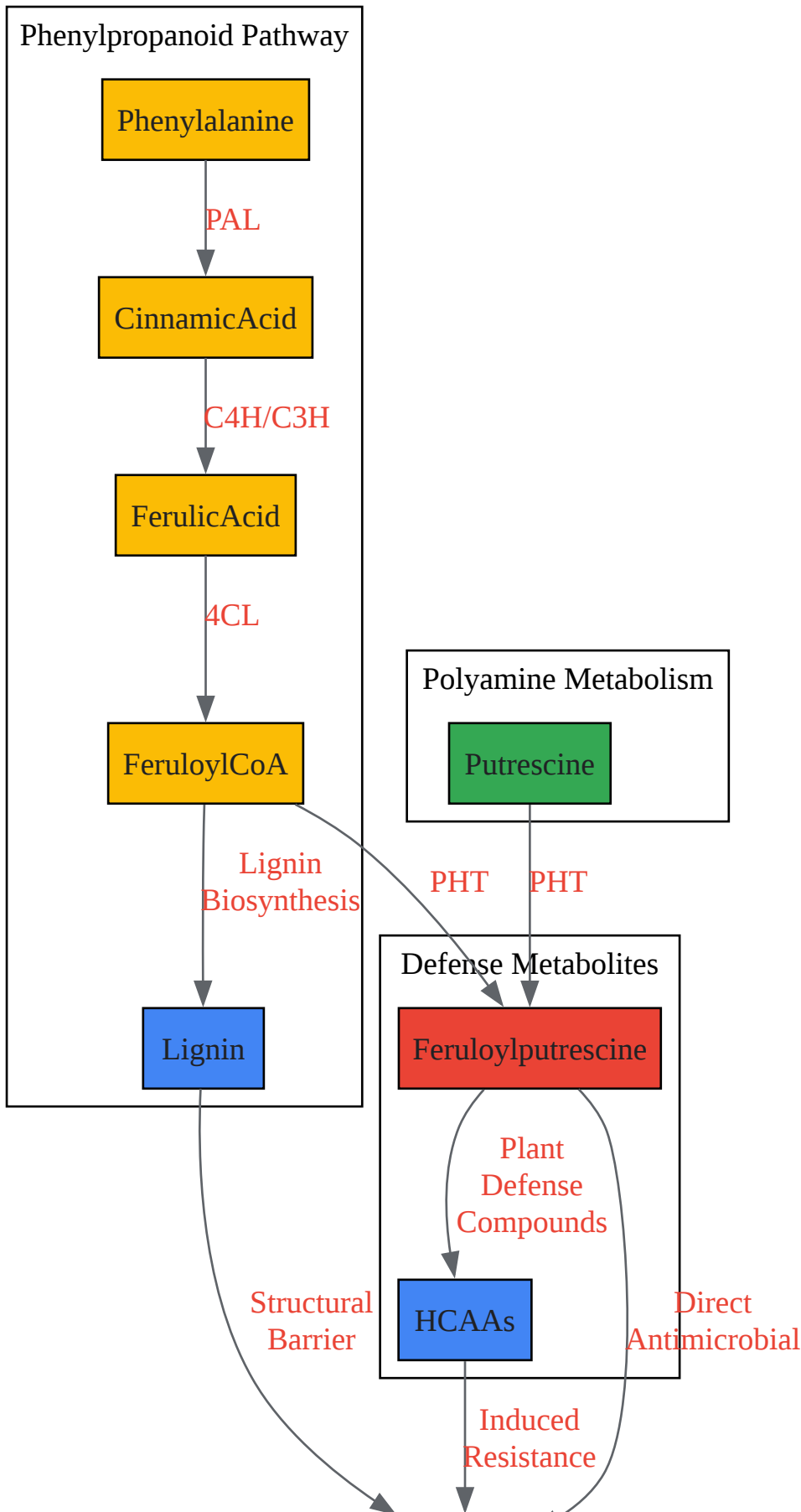
Mode of Action

Mechanisms Against Pests and Pathogens

Feruloylputrescine exhibits multiple mechanisms of action against plant pests and pathogens, making it an attractive candidate for pesticide development. As a **hydroxycinnamic acid amide**, it functions primarily through **enzyme inhibition** and **cellular disruption** in target organisms. Research has demonstrated that **feruloylputrescine** can significantly inhibit microbial enzymes, particularly the **cntA/B enzyme** complex

involved in trimethylamine production in certain bacteria. This specific enzyme inhibition capability suggests that the compound may interfere with essential metabolic processes in plant pathogens, though the exact targets in agricultural pests remain under investigation. The compound's structural similarity to other hydroxycinnamic acid amides known to disrupt cell membrane integrity and function provides additional mechanistic insights, as these compounds can integrate into biological membranes and increase permeability, leading to cellular collapse in sensitive organisms.

The **phenylpropanoid pathway** derivatives, including **feruloylputrescine**, have been shown to enhance plant structural defenses through the promotion of **cell wall lignification**. This indirect mechanism strengthens plant tissues against pathogen penetration and insect feeding. As illustrated in the pathway diagram below, **feruloylputrescine** biosynthesis intersects with critical defense-related metabolic pathways:



Defense

[Click to download full resolution via product page](#)

The structural features of **feruloylputrescine** that contribute to its pesticidal activity include the **phenolic hydroxyl group** capable of free radical scavenging, the **conjugated double bond system** that can interact with cellular macromolecules, and the **polyamine moiety** that may interfere with cellular polyamine metabolism in target organisms. Structure-activity relationship studies of similar alkyl hydroxy cinnamates and cinnamides have revealed that the presence of methoxy groups enhances bioavailability and bioactivity, while the amine functionality contributes to molecular interactions with biological targets. The compound's activity appears to be concentration-dependent, with higher concentrations typically required for direct pesticidal activity compared to synthetic alternatives, though synergistic combinations with other natural compounds can significantly enhance efficacy at lower concentrations.

Antioxidant Properties and Plant Strengthening

Beyond direct anti-pest activity, **feruloylputrescine** contributes to plant protection through its **antioxidant capacity** and role in enhancing plant innate immunity. As part of the broader class of hydroxycinnamic acid amides, these compounds can scavenge reactive oxygen species (ROS) generated during plant stress responses, thereby minimizing cellular damage and maintaining plant health under biotic and abiotic stress conditions. The free radical scavenging activity stems from the phenolic structure of the ferulic acid moiety, which can donate hydrogen atoms to neutralize free radicals and form stable resonance-stabilized phenoxyl radicals. This antioxidant functionality helps plants maintain physiological homeostasis during stress events, indirectly contributing to pest and disease resistance by supporting overall plant vigor and resilience.

Application of **feruloylputrescine**-containing formulations has been shown to **induce systemic resistance** in plants, priming their defense mechanisms for more rapid and robust responses to pathogen challenges. Research on plant biostimulants containing HCAAs like **feruloylputrescine** has demonstrated enhanced expression of defense-related genes and accumulation of protective metabolites in treated plants. This priming effect represents a valuable preventive approach to crop protection, reducing the need for curative pest control measures. Studies on flax and wheat treated with HCAA-containing biostimulants showed **enhanced root development** and **strengthened cell walls** through increased lignification, creating physical barriers against pathogen invasion. These findings position **feruloylputrescine** not only as a direct control

agent but also as a plant strengthener that enhances crop resilience through multiple physiological mechanisms.

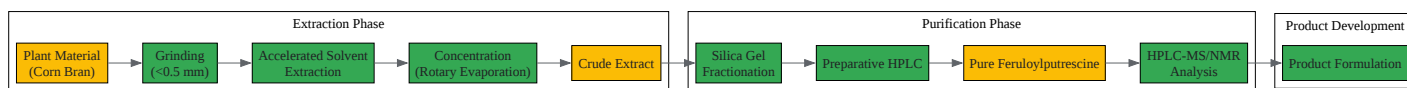
Extraction & Purification Protocols

Laboratory-Scale Extraction

For laboratory-scale extraction of **feruloylputrescine** from plant materials, the following optimized protocol has been established based on published methodologies with modifications for enhanced yield and reproducibility:

- **Plant Material Preparation:** Begin with fresh or freeze-dried plant tissue (corn bran is recommended for highest yields). Grind the material to a fine powder (particle size <0.5 mm) using a ball mill or similar grinding apparatus. The reduced particle size significantly increases surface area and extraction efficiency. If using fresh tissue, immediately freeze in liquid nitrogen and store at -80°C until processing to prevent degradation of target compounds.
- **Accelerated Solvent Extraction:** Weigh 5.0 g of powdered plant material and transfer to accelerated solvent extraction (ASE) cells. The recommended extraction parameters are: solvent - methylene chloride or ethanol (HPLC grade); temperature - 80°C; pressure - 1500 psi; static time - 10 minutes; flush volume - 60% of cell volume; purge time - 90 seconds; cycles - 3. These conditions have been shown to improve extraction efficiency by 3-8 fold compared to room temperature extraction. Alternatively, if ASE equipment is unavailable, perform hot solvent extraction using a reflux apparatus at 70°C for 60 minutes with constant stirring.
- **Extract Concentration:** Combine the extracts from multiple cycles and concentrate under reduced pressure at 40°C using a rotary evaporator until approximately 5 mL remains. Transfer the concentrated extract to a pre-weighed vial and completely remove residual solvent under a gentle stream of nitrogen. Record the dry weight of the crude extract for yield calculation. The expected yield from corn bran ranges from 15-20% (w/w) of crude extract, containing approximately 14% **diferuloylputrescine** and 3% p-coumaroyl-**feruloylputrescine** as major components.

The following workflow diagram illustrates the complete extraction and purification process:



[Click to download full resolution via product page](#)

Large-Scale Production

For industrial-scale production of **feruloylputrescine**, the following protocol has been optimized for cost-effectiveness and scalability while maintaining product quality:

- **Raw Material Pretreatment:** Source corn bran from dry milling facilities, ensuring low moisture content (<10%) to prevent microbial degradation during storage. Mill the bran using an industrial hammer mill to achieve particle size of 0.5-1.0 mm, balancing extraction efficiency with filtration rates. For continuous processing, implement a just-in-time milling system to minimize oxidation of bioactive compounds during storage.
- **Industrial Extraction System:** Utilize a continuous countercurrent extraction system with food-grade ethanol as the solvent. Optimal parameters include: solvent-to-solid ratio of 5:1 (v/w); temperature of 75-80°C; extraction time of 90-120 minutes; and three sequential extraction stages. Alternatively, consider supercritical CO₂ extraction with ethanol as a cosolvent (5-10%) for higher selectivity, though at increased operational cost. The supercritical fluid extraction parameters should be: pressure - 250-300 bar; temperature - 50-60°C; CO₂ flow rate - 20-25 kg/h; and extraction time - 120-150 minutes.
- **Concentration and Purification:** Concentrate the combined extracts using a multi-effect falling film evaporator at 45-50°C to approximately 20-30% solids. Further concentrate using vacuum evaporation to 40-50% solids. For purification, employ industrial-scale chromatography using polystyrene-divinylbenzene resins with ethanol-water gradients (20-80% ethanol) or silica gel columns with dichloromethane-methanol gradients (95:5 to 70:30 v/v). Monitor the purification process using online UV detection at 320 nm to identify fractions rich in **feruloylputrescine**.

- **Final Processing:** Pool **feruloylputrescine**-rich fractions and remove solvents completely using a wiped film evaporator. For final drying, employ freeze-drying to obtain a stable powder, or prepare as a concentrated liquid formulation by dissolving in food-grade propylene glycol or glycerol (50% w/v). For quality control, analyze each batch using HPLC with UV detection (320 nm) and confirm identity with LC-MS, targeting minimum 90% purity for standardized pesticide formulations.

Efficacy Testing Protocols

Laboratory Bioassays

Standardized laboratory bioassays are essential for evaluating the efficacy of **feruloylputrescine** against target pests and pathogens. The following protocols have been adapted from established pesticide testing methods with modifications specific to this compound:

- **Antifungal Activity Assessment:** Prepare potato dextrose agar (PDA) or similar fungal growth media amended with **feruloylputrescine** dissolved in ethanol or DMSO (final solvent concentration $\leq 1\%$). Incorporate test concentrations ranging from 100-2000 $\mu\text{g/mL}$ in a geometric series. For filamentous fungi (e.g., *Fusarium* spp., *Botrytis cinerea*), inoculate plates with 5-mm mycelial plugs from actively growing cultures and incubate at appropriate temperatures (typically 25°C). Measure colony diameters daily until controls reach near-full plate coverage (typically 5-7 days). Calculate percentage inhibition relative to solvent-only controls. Determine minimum inhibitory concentrations (MIC) and effective concentration for 50% inhibition (EC_{50}) using probit or logit analysis. Include commercial fungicides as positive controls and solvent-only as negative controls.
- **Antibacterial Activity Evaluation:** Utilize broth microdilution methods according to CLSI guidelines with modifications. Prepare nutrient broth or specific bacterial growth media in 96-well plates. Add **feruloylputrescine** serially diluted in appropriate solvent (final concentrations 50-1000 $\mu\text{g/mL}$). Inoculate wells with bacterial suspension (e.g., *Pseudomonas syringae*, *Xanthomonas campestris*) adjusted to approximately 10^6 CFU/mL. Incubate plates at $25\text{-}28^\circ\text{C}$ with shaking for 24-48 hours. Measure optical density at 600 nm using a microplate reader. Determine MIC as the lowest concentration showing no visible growth and $\leq 90\%$ reduction in OD_{600} compared to growth controls.

For bactericidal vs. bacteriostatic assessment, subculture aliquots from clear wells onto fresh agar plates and monitor for growth.

- **Insecticidal/Antifeedant Bioassays:** For chewing insects (e.g., *Spodoptera littoralis*, *Helicoverpa armigera*), incorporate **feruloylputrescine** into artificial diet at concentrations of 100-2000 µg/g. For each concentration, use 20-30 newly hatched larvae individually housed in containers. Record mortality daily, along with larval weight gain and development stage over 7-14 days. For antifeedant assays, conduct choice tests using leaf discs treated with test solutions (dissolved in ethanol with 0.1% surfactant) against solvent-only controls. Calculate antifeedant index as $[(C-T)/(C+T)] \times 100$, where C and T represent consumption of control and treated leaves, respectively. For sucking insects (e.g., aphids, whiteflies), use systemic uptake through excised leaves or direct spray applications following IRAC guidelines.

The table below summarizes efficacy data for **feruloylputrescine** and related compounds against various pests:

Table 2: Efficacy of **Feruloylputrescine** and Related Compounds Against Pests

Target Organism	Test System	Effective Concentration	Biological Effect	Reference
General microbes	cntA/B enzyme inhibition	Not specified	Enzyme inhibition	[2]
Plant pathogens	Induced resistance in flax and wheat	Field application (1-2 kg/ha)	Enhanced lignification	[4]
Grain pests	Maize kernel protection	14-17% in kernel extracts	Natural pesticide action	[1]
Multiple pests	HCAA defense response	Induced upon infestation	249-fold increase post-infestation	[5]

Synergistic Activity Evaluation

Given that natural compounds often exhibit enhanced activity in combination, evaluating **feruloylputrescine** in synergistic mixtures is crucial for product development:

- **Combination Screening:** Test **feruloylputrescine** in combination with other natural pesticides including botanical extracts (neem, pyrethrum), microbial metabolites (spinosa ds, avermectins), and organic-approved compounds (potassium bicarbonate, horticultural oils). Use fixed-ratio designs such as 1:1, 1:3, and 3:1 combinations at multiple total concentrations. Calculate synergistic ratios by comparing observed efficacy to expected efficacy based on individual compound activities.
- **Mode of Action Studies:** For promising combinations, investigate potential mechanisms of synergy using biochemical assays. Evaluate inhibition of detoxification enzymes (P450 monooxygenases, esterases, glutathione S-transferases) that might enhance persistence of active compounds. Assess effects on cuticle permeability using dye penetration assays or electrophysiological measurements. Examine temporal patterns of gene expression in target organisms exposed to individual compounds versus combinations using transcriptomic approaches.
- **Formulation Optimization:** Based on synergy results, develop optimized formulations that maximize efficacy while minimizing environmental impact. Consider encapsulation technologies to improve stability and persistence, adjuvants to enhance coverage and penetration, and stabilizers to prevent degradation during storage. Conduct accelerated stability tests (at 40°C and 75% relative humidity for 30 days) to assess formulation shelf-life.

Formulation Development

Preliminary Formulations

Developing effective formulations is critical for translating **feruloylputrescine** into practical agricultural products. Based on the compound's physicochemical properties, the following formulation approaches show promise:

- **Soluble Liquid Concentrates:** Prepare 20-30% (w/v) solutions of purified **feruloylputrescine** in food-grade ethanol, propylene glycol, or glycerol. These solvents enhance compound stability while providing acceptable miscibility with water for spray applications. Include 5-10% (w/v) nonionic

surfactants (e.g., alkyl polyglucosides, ethoxylated castor oil) to improve wetting, spreading, and penetration on plant surfaces. For improved rainfastness, incorporate 1-2% vegetable-derived latex or film-forming polymers. These formulations are particularly suitable for foliar applications where rapid drying and adhesion are important.

- **Water-Dispersible Granules:** Combine 30-50% (w/w) **feruloylputrescine** with 20-30% dispersants (e.g., lignosulfonates, naphthalene sulfonate condensates), 5-10% wetting agents (e.g., alkyl sulfate salts, alkyl naphthalene sulfonates), and 15-40% fillers (e.g., kaolin, precipitated silica). Granulate using fluidized bed or high-shear granulation processes to produce dust-free, readily dispersible particles. This formulation type offers advantages in handling, storage stability, and compatibility with commercial application equipment while minimizing organic solvent use.
- **Encapsulation Technologies:** Develop controlled-release formulations using various encapsulation approaches. For spray applications, prepare 5-20 μm microcapsules using complex coacervation (gelatin-gum arabic) or interfacial polymerization (polyurea shell) with 20-40% active ingredient loading. For soil applications, develop 50-200 μm granules using alginate-chitosan or starch-based matrices. These systems can extend activity duration, reduce photodegradation, and potentially enhance rainfastness, though at higher production costs.

Application Methods

Field application methodology significantly influences **feruloylputrescine** efficacy. The following application approaches should be considered based on target pests and crops:

- **Foliar Applications:** Apply as full-coverage sprays using equipment capable of delivering 200-500 L/ha for field crops or 1000-2000 L/ha for horticultural crops. Include appropriate adjuvants (0.1-0.5% v/v) to enhance retention and spreading on difficult-to-wet surfaces. Optimal timing varies with target pest biology but generally should coincide with early infestation stages or preventive applications based on monitoring and forecasting systems. For enhanced persistence, consider evening applications to reduce UV degradation.
- **Seed Treatment:** Develop seed treatment formulations by combining **feruloylputrescine** (0.5-2% w/w) with film-forming polymers (e.g., polyvinyl alcohol, methylcellulose), pigments, and additional fungicidal/bactericidal agents. Apply using standard seed treatment equipment to achieve uniform

coverage. This approach provides early-season protection during vulnerable germination and seedling establishment phases while minimizing environmental exposure.

- **Soil Drench/Granular Applications:** For soil-borne pathogens and pests, incorporate **feruloylputrescine** into soil using drench applications (0.5-2 kg a.i./ha in 500-1000 L water) or granular formulations (2-5% a.i.) applied at planting. Soil application may require higher rates due to microbial degradation and adsorption to soil organic matter but can provide protection to root systems and induce systemic resistance throughout the plant.

Regulatory Considerations

Safety Assessment

Comprehensive safety assessment is essential for regulatory approval of **feruloylputrescine**-based pesticide products. The following testing strategy is recommended based on current regulatory frameworks for biopesticides:

- **Mammalian Toxicology:** Conduct acute toxicity studies including oral, dermal, and inhalation toxicity (OECD 402, 403, 425) as well as skin and eye irritation (OECD 404, 405). Given the natural occurrence in food crops and the established history of human dietary exposure to **feruloylputrescine** through citrus and corn products, certain toxicity testing requirements may be waived or streamlined under the "familiarity principle" applied to biochemical pesticides.
- **Environmental Fate and Ecotoxicology:** Evaluate environmental persistence through hydrolysis (OECD 111), photodegradation in water and soil (OECD 316), and aerobic/anaerobic soil metabolism (OECD 307) studies. Assess ecotoxicological effects on non-target organisms including honeybees (OECD 213, 214), earthworms (OECD 207), aquatic invertebrates (*Daphnia magna*, OECD 202), and avian species (OECD 205). The existing literature suggesting low environmental impact of natural HCAs provides a basis for predicting favorable environmental profiles.
- **Nontarget Organism Impacts:** Conduct extended laboratory and semi-field studies to assess impacts on beneficial arthropods including predators (lady beetles, lacewings) and parasitoids. Evaluate effects on soil microbial communities and arbuscular mycorrhizal fungi, which play crucial roles in plant

health and nutrient cycling. These studies are particularly important given recent comprehensive reviews indicating that all pesticide classes, including natural products, can potentially affect nontarget organisms [6].

Residue Analysis and Tolerance Setting

Establishing analytical methods for residue detection and setting appropriate tolerance levels are required for product registration:

- **Residue Analytical Method:** Develop and validate an HPLC-MS/MS method for **feruloylputrescine** quantification in crops of interest. The method should achieve a limit of quantification (LOQ) of ≤ 0.01 mg/kg in various matrices including fruits, vegetables, grains, and soil. Include a hydrolysis step to detect potential metabolites or degradation products. Conduct inter-laboratory validation to establish reproducibility and reliability.
- **Metabolism Studies:** Using radiolabeled **feruloylputrescine**, investigate absorption, distribution, metabolism, and excretion (ADME) in rotational crops. Identify major metabolites and degradation pathways in plants and soil. These studies inform residue definition for regulatory purposes and assess potential accumulation in the environment or food chain.
- **Tolerance Setting:** Based on residue field trials conducted across major growing regions, propose tolerance levels for various crops. The established history of dietary exposure to **feruloylputrescine** through common foods (citrus, corn products) provides a foundation for establishing reasonable tolerances that protect public health while enabling practical agricultural use.

Conclusion & Future Directions

Feruloylputrescine represents a promising natural pesticide candidate that aligns with growing demands for sustainable agricultural solutions. Its multiple mechanisms of action, favorable environmental profile, and potential for integration with other pest management approaches position it as a valuable tool for reducing synthetic pesticide reliance. The protocols outlined in this document provide a foundation for further development and commercialization of **feruloylputrescine**-based products, though several research areas require additional investigation to fully realize its potential.

Future research should prioritize field validation across diverse cropping systems and geographic regions, development of cost-effective production methods, and exploration of synergistic combinations with other biorational pesticides. Additionally, investigation into plant variety-specific responses to **feruloylputrescine** applications may enable development of customized recommendation systems that maximize efficacy. As regulatory frameworks continue to evolve for natural pesticides, generating comprehensive data on **feruloylputrescine**'s environmental behavior and ecological impacts will be essential for science-based decision-making and sustainable implementation.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Diferuloylputrescine and p-coumaroyl- feruloylputrescine , abundant... [experts.illinois.edu]
2. Feruloylputrescine Inhibits Trimethylamine via Suppressing ... [pubmed.ncbi.nlm.nih.gov]
3. : Isolation and Identification from Citrus... | Feruloylputrescine Nature [nature.com]
4. Investigation of the reproducibility of the treatment efficacy ... [pmc.ncbi.nlm.nih.gov]
5. Bench to Any Side—The Pharmacology and Applications ... [mdpi.com]
6. Review of Scientific Literature Finds All Pesticide Classes ... [beyondpesticides.org]

To cite this document: Smolecule. [Comprehensive Application Notes and Protocols: Feruloylputrescine as Natural Pesticide]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b625899#feruloylputrescine-as-natural-pesticide-application]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com